N-(4-nitrophenyl)-3-tosylpropanamide
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Overview
Description
“N-(4-nitrophenyl)-3-tosylpropanamide” is a complex organic compound. It likely contains a nitrophenyl group, which is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It also seems to contain a tosyl group, which is a sulfonyl group bonded to a toluene.
Synthesis Analysis
While specific synthesis methods for “N-(4-nitrophenyl)-3-tosylpropanamide” are not available, similar compounds are often synthesized through various organic reactions. For example, the catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Scientific Research Applications
Gas Sensing Applications
Optical Waveguide Sensor for H2S and Ethanediamine Detection: An optical sensor based on the absorption spectrum of tetrakis(4-nitrophenyl)porphyrin (TNPP) immobilized in a Nafion membrane (Nf) and deposited onto an optical waveguide glass slide has been developed. This sensor detects toxic gases emitted from industrial processes, specifically hydrogen sulfide (H2S) and ethanediamine (EDA) . Key points include:
Organic Synthesis
Hydrolysis of Nitrophenyl Benzoate Esters: Using the Hammett linear free-energy relationship (LFER), we gain mechanistic insight into chemical transformations catalyzed by enzymes. In this study, nitrophenyl benzoate esters with various para-substituents were subjected to enzymatic hydrolysis. The release of 4-nitrophenol, a bright yellow compound formed upon hydrolysis, was tracked. Key findings include:
Biochemistry
Enzymatic Mechanisms and Substrate Specificity: Enzymes, as sustainable biocatalysts, offer specificity and reduced waste. Investigating trypsin, lipase, and nattokinase, we found:
Safety and Hazards
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-12-2-8-15(9-3-12)24(22,23)11-10-16(19)17-13-4-6-14(7-5-13)18(20)21/h2-9H,10-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDQGLQXKFTTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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